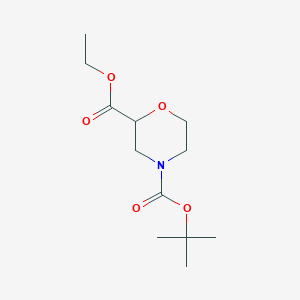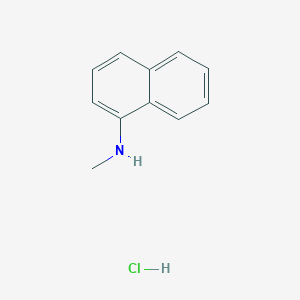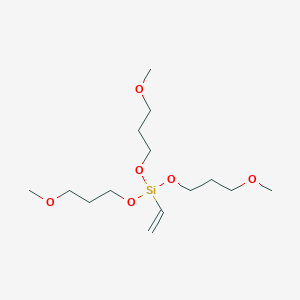
Vinyltris(methoxypropoxy)silane
Descripción general
Descripción
Vinyltris(methoxypropoxy)silane is a chemical compound with the molecular formula C14H30O6Si . It contains a total of 50 bonds, including 20 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 3 aliphatic ethers .
Synthesis Analysis
Vinyltris(methoxypropoxy)silane can be synthesized through the efficient conversion of vinyltrimethoxysilane (VTMOS) to vinyltris(β-methoxyethoxy)silane (VTMOEOS) using a series of cost-effective K2CO3/γAl2O3 catalysts . The microstructure and active site of the synthesized catalysts were analyzed by BET, XRD, FT-IR, SEM, and CO2-TPD .Molecular Structure Analysis
The molecular structure of Vinyltris(methoxypropoxy)silane includes 50 bonds in total, with 20 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 3 aliphatic ethers . The average mass of the molecule is 322.470 Da .Chemical Reactions Analysis
There are three main methods for the synthesis of Vinyltris(methoxypropoxy)silane: the alcoholysis reaction of vinyltrichlorosilane and ethylene glycol monomethylether (EGME), the silicon-hydrogen addition reaction of acetylene and tris(β-methoxyethoxy)silane, and the ester exchange reaction of VTMOS and EGME .Physical And Chemical Properties Analysis
Vinyltris(methoxypropoxy)silane is a liquid at 20 degrees Celsius . It has a molecular weight of 280.39 . The refractive index is 1.43 .Aplicaciones Científicas De Investigación
Nanocomposite Materials
Vinyltris(methoxypropoxy)silane has been utilized in the synthesis of nanocomposite materials. For example, it was used in the preparation of vinyl-functionalized poly(borosiloxane) precursors for SiC/SiBOC nanocomposites. This application exploits its ability to prevent premature gelation, enabling the formation of high-quality ceramics with controlled microstructure and thermal properties upon heat treatment (Sreejith et al., 2016).
Polymer Science
In polymer science, Vinyltris(methoxypropoxy)silane has been investigated for its reactivity and effects on polymer properties. Research into styrene/methyl methacrylate copolymers with Vinyltris(methoxyethoxy)silane demonstrated its influence on the copolymer composition and thermal degradation, indicating its potential for modifying polymer physical properties and stability (Rao et al., 1986).
Rubber Vulcanization
Another application area is in rubber vulcanization, where Vinyltris(methoxypropoxy)silane, referred to as A-172, has been shown to improve the rubber-filler interaction, network structure, and fracture mode of EPDM rubber vulcanizates. This enhancement is particularly evident in the improved compatibility and technical properties of silica-filled rubber (Pal & De, 1984).
Wood-Plastic Composites
The compound is also beneficial in the manufacture of wood-plastic composites (WPCs), improving thermal and dynamic mechanical properties. Its role as a coupling agent helps in enhancing the compatibility between wood flour and polypropylene, leading to composites with improved mechanical and thermal degradation properties (Bouza et al., 2008).
Recycling and Modification of Polymers
Vinyltris(methoxypropoxy)silane has been applied in the recycling and modification of polymers, such as secondary ABS plastic for automotive and mechanical engineering applications. The modification process enhances the physical and mechanical parameters of recycled polymers, demonstrating the compound's potential for improving the performance and sustainability of polymer materials (Timofeeva, 2021).
Safety And Hazards
When handling Vinyltris(methoxypropoxy)silane, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Direcciones Futuras
Vinyltris(methoxypropoxy)silane is widely used in new energy cells, such as for improving the flame retardancy of electrolytes, film formation of electrodes in lithium-ion batteries, and the bending resistance and efficiency of flexible calcium titanite solar cells . Its future directions are likely to continue in these areas, with potential for further applications in the field of composite materials .
Propiedades
IUPAC Name |
ethenyl-tris(3-methoxypropoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6Si/c1-5-21(18-12-6-9-15-2,19-13-7-10-16-3)20-14-8-11-17-4/h5H,1,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJDDNOLKLDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO[Si](C=C)(OCCCOC)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltris(methoxypropoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



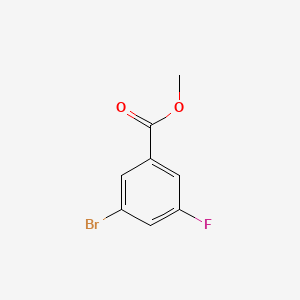
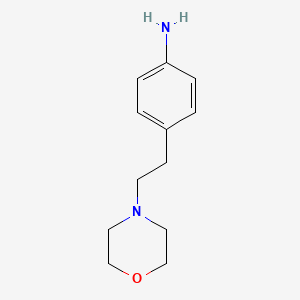
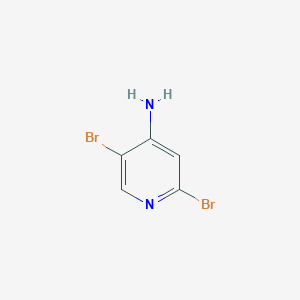
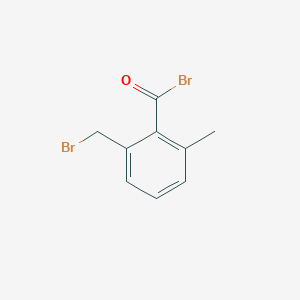
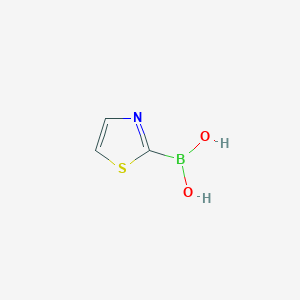
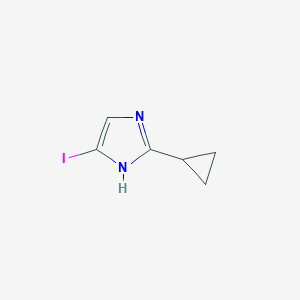
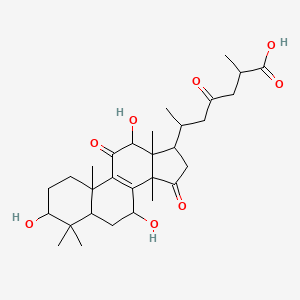
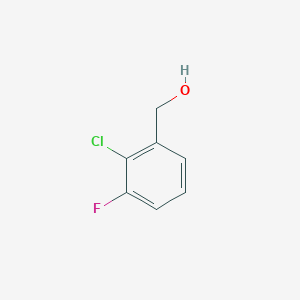
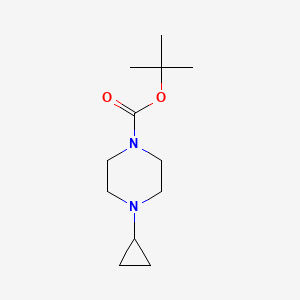
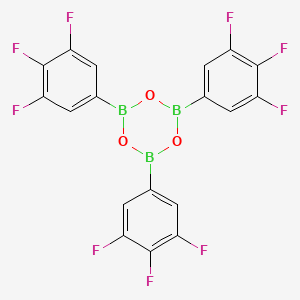
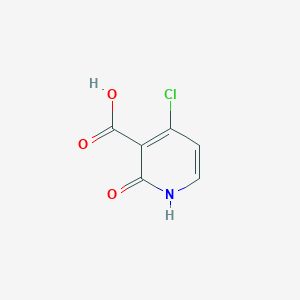
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
